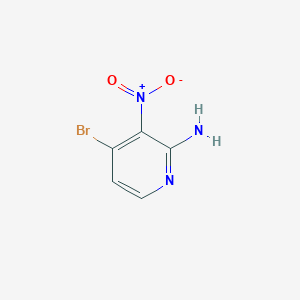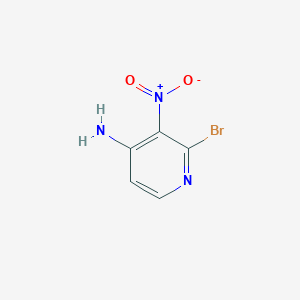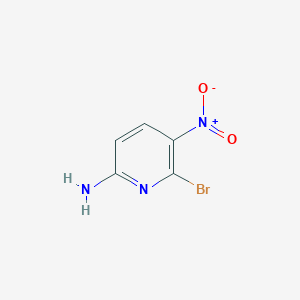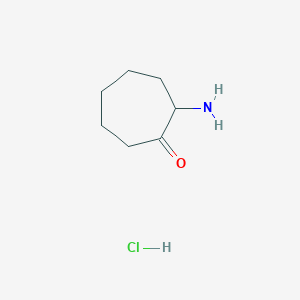
2-Aminocycloheptan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from cycloheptadiene or cycloheptatrienone derivatives. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is achieved from cycloheptadiene using an acylnitroso Diels-Alder reaction as a key step . Similarly, 2-aminocyclohepta[b]pyrroles are synthesized through reactions with ethyl acetoacetate in phosphoryl chloride–polyphosphoric acid . These methods highlight the versatility of cycloheptane derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structures of cycloheptane derivatives are characterized by their cyclic nature and the presence of functional groups such as amino and hydroxy groups. The stereochemistry of these compounds is crucial, as it can influence their biological activity. For example, the stereochemistry of the initial cycloaddition in the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is directed by a novel transpeptidation of the amino acid .
Chemical Reactions Analysis
Cycloheptane derivatives undergo various chemical reactions, including ring closures, replacement reactions, and transpeptidation. The reactivity of these compounds can be manipulated by the presence of different substituents, which can direct the course of the reactions. For instance, 4-oxo-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidine-3-carboxylates undergo deesterification and replacement reactions at specific positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloheptane derivatives are influenced by their molecular structure. The presence of amino groups, for example, can make these compounds candidates for biological activity, as seen in the analgesic and antiinflammatory properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives . The rigidity of the cycloheptane ring can also contribute to the conformational stability of the molecules, as observed in the structural study of 2-aminocyclobutane-1-carboxylic acid derivatives .
Applications De Recherche Scientifique
β-Turn Modulation in Peptides : The incorporation of cyclohexane-based amino acids, like those derived from 2-Aminocycloheptan-1-one hydrochloride, has been studied for their role in modulating β-turn structures in peptides. This is significant for understanding peptide folding and structure-function relationships (Avenoza et al., 2002).
Synthesis of Sugar Amino Acids : Research has been conducted on the synthesis of new sugar amino acids using derivatives related to 2-Aminocycloheptan-1-one hydrochloride. These compounds have potential applications in creating peptidomimetics with restricted structures, useful in therapeutic drug design (Defant et al., 2011).
Dipeptidyl Peptidase IV Inhibitors : Cyclohexylamine derivatives, closely related to 2-Aminocycloheptan-1-one hydrochloride, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV. These compounds are of interest in the treatment of type 2 diabetes (Wright et al., 2006).
Environmental Applications : The determination of compounds related to 2-Aminocycloheptan-1-one hydrochloride in water samples has been studied. This research is vital for understanding the environmental presence and impacts of these compounds (Dawit et al., 2001).
Peptide Oxidation Studies : The oxidation pathway of dipeptides and their derivatives, including those similar to 2-Aminocycloheptan-1-one hydrochloride, has been investigated. This research contributes to our understanding of peptide interactions and stability (Glišić et al., 2011).
Synthesis of Novel Tricyclic Compounds : Research has explored the synthesis of novel tricyclic compounds, including derivatives of 2-Aminocycloheptan-1-one hydrochloride, for potential anti-influenza virus activity. This work is crucial for developing new therapeutic agents (Oka et al., 2001).
Propriétés
IUPAC Name |
2-aminocycloheptan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6H,1-5,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODJMVNKYTHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530039 |
Source


|
| Record name | 2-Aminocycloheptan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocycloheptan-1-one hydrochloride | |
CAS RN |
89914-79-4 |
Source


|
| Record name | 2-Aminocycloheptan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminocycloheptan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





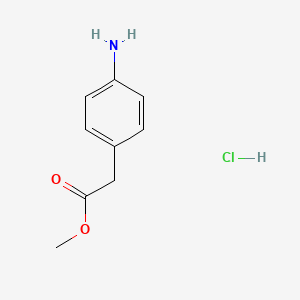

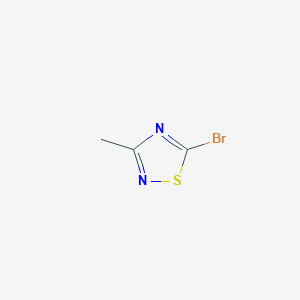
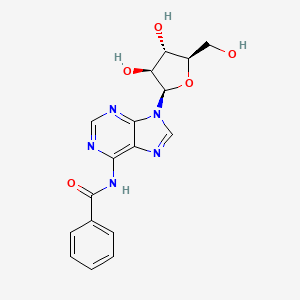


![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)
